6-Oxaspiro[3.4]octane-7-carboxylic acid
Description
Historical Context and Significance of Spiro Compounds in Organic Chemistry
Spiro compounds are organic molecules that feature at least two rings linked by a single common atom, known as the spiroatom. wikipedia.org This structural feature distinguishes them from fused or bridged ring systems. The formal study and nomenclature of these compounds began to take shape in the early 20th century, with significant contributions from Adolf von Baeyer in 1900. wikipedia.org
The significance of spiro compounds in organic chemistry has grown substantially over time. Their unique, often rigid, three-dimensional architecture is a key feature. researchgate.netmdpi.com This defined spatial arrangement makes them attractive scaffolds in drug discovery, as it allows for precise orientation of functional groups to interact with biological targets like proteins and enzymes. researchgate.net Consequently, spirocyclic motifs are found in numerous natural products and have been incorporated into a variety of approved pharmaceuticals. researchgate.netwiley-vch.de The inherent chirality that can arise from the spiro center further adds to their chemical complexity and biological relevance. wikipedia.orgslideshare.net
Distinctive Structural Features and Conformational Peculiarities of Spiro[3.4]octane Scaffolds
The spiro[3.4]octane scaffold is a bicyclic system where a cyclobutane (B1203170) ring and a cyclopentane (B165970) ring are joined by a single spiro carbon atom. nist.govnist.govnih.gov This specific arrangement imparts several distinctive features:
Quaternary Spiroatom: The central connecting atom is a quaternary carbon, bonded to four other carbon atoms, creating a point of high structural rigidity. wikipedia.org
Orthogonal Ring Arrangement: The two rings are generally oriented in perpendicular planes, leading to a well-defined three-dimensional structure.
Conformational Rigidity: Compared to more flexible acyclic or monocyclic systems, the spiro[3.4]octane framework has a more constrained conformation, which can be advantageous in designing molecules with specific shapes for biological interactions. mdpi.com
These structural characteristics make the spiro[3.4]octane core a valuable building block for creating complex molecules with precise spatial arrangements.
Overview of Oxaspirocyclic Systems and their Role in Heterocyclic Chemistry
Oxaspirocycles are a subclass of spiro compounds where one or more carbon atoms in the ring system are replaced by an oxygen atom. researchgate.net This incorporation of a heteroatom places them within the vast and vital field of heterocyclic chemistry. openaccessjournals.comresearchgate.netnumberanalytics.com Heterocyclic compounds are integral to biochemistry and medicinal chemistry, forming the core structures of countless pharmaceuticals and biologically active molecules. openaccessjournals.comnih.gov
The introduction of an oxygen atom into a spirocyclic scaffold can dramatically alter its physicochemical properties. researchgate.net For instance, it can:
Improve water solubility. researchgate.net
Introduce a hydrogen bond acceptor site, which is crucial for molecular recognition in biological systems.
Modify the electronic properties and reactivity of the molecule.
General synthetic approaches to oxaspirocycles often involve key steps like iodocyclization. researchgate.net Their unique properties make them highly valuable in the development of new therapeutic agents and functional materials. researchgate.netnumberanalytics.com
Introduction to 6-Oxaspiro[3.4]octane-7-carboxylic Acid within the Broader Context of Spiroketones and Spiroacids
This compound is a specific example of an oxaspirocycle that combines the features of the spiro[3.4]octane framework with a heterocyclic lactone (a cyclic ester) and a carboxylic acid functional group. It can be viewed as a derivative of a spiroketone that has been formally oxidized and hydrolyzed. Spiroacids, like this compound, are important synthetic intermediates, providing a handle for further chemical modifications.
The IUPAC name, this compound, systematically describes the molecule's structure:
Spiro[3.4]octane: Indicates a spiro compound with a cyclobutane ring (3 carbons excluding the spiroatom) and a cyclopentane ring (4 carbons excluding the spiroatom). The "octane" refers to the total of eight carbon atoms in the parent hydrocarbon rings.
6-Oxa: Specifies that the atom at position 6 is an oxygen, creating a heterocyclic ring.
7-carboxylic acid: Denotes a carboxylic acid group (-COOH) attached to the 7th position of the ring system.
Stereochemistry is a critical consideration for this molecule. The spiro carbon atom and the carbon atom at position 7 (bearing the carboxylic acid) are potential stereocenters. This means the molecule can exist as different stereoisomers (enantiomers and diastereomers), which may have distinct biological activities. The rigid spirocyclic framework often leads to axial chirality, a type of chirality that arises from the non-planar arrangement of groups around a chiral axis. wikipedia.orgslideshare.net
In modern organic synthesis, molecules like this compound are valuable as multifunctional building blocks. researchgate.net The presence of the carboxylic acid group allows for a wide range of chemical transformations, such as amide bond formation or reduction to an alcohol. The lactone moiety can also participate in various reactions.
This compound serves as a compact and rigid scaffold for introducing three-dimensionality into larger molecules. researchgate.net In medicinal chemistry, the concept of "escaping from flatland" emphasizes the need to move away from planar aromatic structures towards more three-dimensional molecules, which often have improved physicochemical properties and better target engagement. researchgate.net Spirocyclic systems, and specifically functionalized oxaspirocycles like this one, are ideal candidates for this strategy, serving as key intermediates in the synthesis of novel therapeutic agents. researchgate.netmyskinrecipes.com
Data Tables
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₂O₃ |
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | This compound |
| Synonyms | Not widely available |
| CAS Number | 2305253-98-7 |
Structure
3D Structure
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
6-oxaspiro[3.4]octane-7-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-7(10)6-4-8(5-11-6)2-1-3-8/h6H,1-5H2,(H,9,10) |
InChI Key |
WUWHUYAOAFZMFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(OC2)C(=O)O |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation of 6 Oxaspiro 3.4 Octane 7 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.
Proton (¹H) NMR for Structural Connectivity and Stereochemical Analysis
Proton NMR (¹H NMR) spectroscopy provides critical data on the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. For 6-Oxaspiro[3.4]octane-7-carboxylic acid, the ¹H NMR spectrum reveals distinct signals corresponding to the protons in the cyclobutane (B1203170) and γ-butyrolactone rings.
A study reported the following ¹H NMR data in deuterochloroform (CDCl₃) at 400 MHz: δ = 8.76 (broad s, 1H), 4.45 (dd, J = 8.9, 5.8 Hz, 1H), 4.29 (t, J = 8.9 Hz, 1H), 2.80 (dd, J = 13.0, 8.9 Hz, 1H), 2.50–2.38 (m, 1H), 2.37–2.22 (m, 4H), 2.11 (dd, J = 13.0, 5.8 Hz, 1H), 2.05–1.95 (m, 2H).
Analysis of the ¹H NMR Spectrum:
Carboxylic Acid Proton (-COOH): The signal at 8.76 ppm, appearing as a broad singlet, is characteristic of the acidic proton of the carboxylic acid group. Its broadness is a result of hydrogen bonding and chemical exchange.
Lactone Ring Protons: The protons on the γ-butyrolactone ring are diastereotopic and exhibit complex splitting patterns. The proton at the chiral center (C7) adjacent to the carboxylic acid would appear as a multiplet, influenced by the adjacent methylene (B1212753) protons. The protons of the methylene group attached to the ether oxygen (C5) would also show distinct signals.
Cyclobutane Ring Protons: The protons on the cyclobutane ring are expected to show complex multiplets due to geminal and vicinal coupling, further complicated by the ring strain.
The vicinal coupling constants (³JHH) are particularly valuable for determining the relative stereochemistry of substituents on the rings. The magnitude of these constants can provide insights into the dihedral angles between adjacent protons, helping to assign the configuration of diastereomers. rsc.org
Table 1: ¹H NMR Chemical Shift Assignments for this compound Data is illustrative and based on typical chemical shifts for similar structures.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -COOH | ~8.0-12.0 | broad s | N/A |
| H-7 | ~2.8-3.2 | m | - |
| H-5 | ~4.1-4.5 | m | - |
| H-8 | ~2.2-2.6 | m | - |
| Cyclobutane Protons (H-1, H-2, H-3) | ~1.8-2.4 | m | - |
Carbon-13 (¹³C) NMR for Carbon Skeleton Confirmation
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom typically produces a distinct signal, providing information on the total number of carbons and their chemical environment (e.g., sp³, sp², carbonyl).
For this compound, the ¹³C NMR spectrum is expected to show eight distinct signals, confirming the molecular formula's carbon count. A reported spectrum in CDCl₃ at 151 MHz showed the following chemical shifts: δ = 179.3, 176.6, 72.3, 49.0, 47.9, 34.0, 31.8, 31.6.
Analysis of the ¹³C NMR Spectrum:
Carbonyl Carbons: Two signals are observed in the downfield region (>170 ppm). The signal at ~179.3 ppm corresponds to the carboxylic acid carbonyl carbon (-C OOH), while the signal at ~176.6 ppm is assigned to the lactone carbonyl carbon (C6).
Spirocyclic Carbon: The quaternary spiro carbon (C4), connected to four other carbon atoms, appears at a characteristic shift around 49.0 ppm.
Oxygenated Carbon: The carbon atom bonded to the ether oxygen in the lactone ring (C5) is observed at approximately 72.3 ppm.
Aliphatic Carbons: The remaining signals in the upfield region (31-48 ppm) correspond to the other sp³ hybridized carbons of the cyclobutane and lactone rings.
Table 2: ¹³C NMR Chemical Shift Assignments for this compound Data is illustrative and based on typical chemical shifts for similar structures.
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| -COOH | ~179 |
| C=O (lactone, C-6) | ~176 |
| C-5 | ~72 |
| C-4 (Spiro) | ~49 |
| C-7 | ~48 |
| C-8 | ~34 |
| Cyclobutane Carbons (C-1, C-2, C-3) | ~31-32 |
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Complex Elucidation
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). sdsu.edu It would be used to trace the proton-proton connectivities within the cyclobutane and lactone rings, helping to assign the multiplets in the ¹H NMR spectrum.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly attached proton-carbon pairs. sdsu.edu This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, the proton signal at ~4.1-4.5 ppm would correlate with the carbon signal at ~72 ppm (C5).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. sdsu.edu HMBC is crucial for piecing together the molecular fragments and confirming the connectivity across quaternary centers like the spiro carbon (C4). For instance, correlations would be expected between the cyclobutane protons and both the spiro carbon (C4) and the lactone carbonyl carbon (C6).
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular mass, which allows for the unambiguous determination of the molecular formula. researchgate.net For a compound with the formula C₈H₁₂O₃, the expected exact mass can be calculated and compared to the experimental value.
A study reported the HRMS data for this compound using electrospray ionization (ESI). The calculated mass for [M+H]⁺ (C₈H₁₃O₃⁺) is 157.0865, and the found value was 157.0863, confirming the elemental composition.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an effective method for identifying the functional groups present in a molecule. compoundchem.com
The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and γ-lactone functional groups.
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹. libretexts.orgspectroscopyonline.com This broadness is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer.
C-H Stretch: Absorptions due to C-H stretching in the sp³ hybridized carbons of the rings will appear in the 3000-2850 cm⁻¹ region. vscht.cz
C=O Stretch (Carbonyls): Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch typically appears around 1730-1700 cm⁻¹. spectroscopyonline.com The γ-lactone carbonyl (a five-membered ring ester) is strained, causing its absorption to shift to a higher frequency, typically in the range of 1780-1760 cm⁻¹. nii.ac.jp
C-O Stretch: Strong bands corresponding to the C-O stretching vibrations of the carboxylic acid and the lactone ether linkage are expected in the fingerprint region, between 1320-1000 cm⁻¹. libretexts.org
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |
| Alkyl | C-H Stretch | 3000 - 2850 | Medium |
| γ-Lactone | C=O Stretch | 1780 - 1760 | Strong |
| Carboxylic Acid | C=O Stretch | 1730 - 1700 | Strong |
| Carboxylic Acid / Lactone | C-O Stretch | 1320 - 1000 | Strong |
X-ray Crystallography for Absolute Configuration and Conformational Analysis
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and torsional angles. For chiral molecules such as this compound, single-crystal X-ray diffraction is invaluable for establishing the absolute configuration of its stereocenters, most notably the spirocyclic carbon atom. This technique allows for the direct visualization of the molecule's spatial arrangement, confirming the relative and absolute stereochemistry without reliance on comparative or computational methods.
While specific crystallographic data for this compound is not extensively reported in publicly accessible literature, the analysis of structurally related spirocyclic lactones serves to illustrate the power of this technique. For instance, in the characterization of steroidal spirolactones, X-ray analysis has been crucial in defining the conformation of the lactone ring and its orientation relative to the steroid core. These analyses have revealed preferences for specific ring conformations, such as chair or boat forms, and the axial or equatorial disposition of substituents, which in turn dictate the molecule's biological activity.
Analysis of Spirocenter Geometry and Ring Puckering
In related spiro[3.4]octane systems, the cyclobutane ring typically adopts a puckered conformation to relieve ring strain, with dihedral angles deviating significantly from a planar arrangement. The γ-lactone ring is also non-planar and commonly exists in an "envelope" or "twist" conformation. In an envelope conformation, four of the ring atoms are approximately coplanar, while the fifth atom (often Cβ or Cγ relative to the carbonyl group) is out of the plane. The degree of puckering and the specific conformation adopted can be quantified by parameters such as puckering amplitude and phase, derived from crystallographic data. For example, in conformational analyses of γ-valerolactone, a related five-membered lactone, the ring is known to interconvert between envelope conformations.
The spiro fusion introduces further complexity. The tetrahedral geometry of the spiro carbon atom dictates the relative orientation of the two rings. Analysis of similar steroidal spirolactones has shown that the lactone ring's oxygen atom can be disposed in either an axial or equatorial position relative to the adjacent ring, leading to distinct diastereomers with different steric and electronic properties. The precise bond angles around the spirocenter and the torsional angles defining the ring shapes would be key outputs of an X-ray crystallographic study of this compound.
Chiroptical Methods for Stereochemical Assignment
In the absence of single crystals suitable for X-ray diffraction, or as a complementary method, chiroptical techniques are essential for assigning the absolute stereochemistry of chiral molecules. These methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light. For a molecule like this compound, which is chiral due to its spirocenter, chiroptical spectroscopy provides a powerful tool for stereochemical elucidation.
Optical Rotation and Electronic Circular Dichroism (ECD)
Optical Rotation (OR) measures the rotation of plane-polarized light at a specific wavelength (commonly the sodium D-line at 589 nm). It provides a value, the specific rotation [α], which is characteristic of a chiral compound under defined conditions. The sign of the rotation (+ or -) can give a preliminary indication of the enantiomer, but its correlation to absolute configuration is not always straightforward without reference compounds or computational support.
Electronic Circular Dichroism (ECD) provides more detailed stereochemical information. An ECD spectrum is a plot of the difference in absorption of left- and right-circularly polarized light versus wavelength. The resulting positive or negative bands, known as Cotton effects, are highly sensitive to the spatial arrangement of chromophores and functional groups within the molecule.
For spiro-γ-lactone systems, the n→π* electronic transition of the lactone carbonyl group typically gives rise to a Cotton effect in the 210-240 nm region. The sign and intensity of this Cotton effect are directly related to the absolute configuration of the stereocenters adjacent to the carbonyl chromophore, including the spirocenter.
In a study on a pair of new spiro-γ-lactone enantiomers, (−)-(4S, 8S)-Foedanolide and (+)-(4R, 8R)-foedanolide, experimental ECD spectra were compared with spectra predicted by quantum chemical calculations for different possible stereoisomers. mdpi.com This comparison allowed for the unambiguous assignment of the absolute configuration of the spirocenter and other chiral centers in the molecules. mdpi.com This combined experimental-computational approach is a state-of-the-art method for stereochemical assignment when crystallographic data is unavailable. A similar approach would be highly applicable to determine the absolute configuration of enantiomers of this compound.
Reactivity and Derivatization of 6 Oxaspiro 3.4 Octane 7 Carboxylic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group in 6-oxaspiro[3.4]octane-7-carboxylic acid undergoes typical reactions characteristic of this functional group, allowing for the synthesis of a variety of derivatives.
Esterification Reactions
Esterification of this compound can be achieved under standard conditions. For instance, treatment with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, yields the corresponding ester. This reaction is typically performed with an excess of the alcohol, which also serves as the solvent, to drive the equilibrium towards the product. The formation of the ester is confirmed by spectroscopic methods, which show the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the alcohol moiety in the NMR spectrum.
| Reactant | Reagents | Product | Yield |
| This compound | Methanol, H₂SO₄ (cat.) | Methyl 6-oxaspiro[3.4]octane-7-carboxylate | Not reported |
| This compound | Ethanol, p-TSA (cat.) | Ethyl 6-oxaspiro[3.4]octane-7-carboxylate | Not reported |
Amidation Reactions
The carboxylic acid can be converted to a wide range of amides through coupling reactions with primary or secondary amines. These reactions typically require the activation of the carboxylic acid. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. The reaction proceeds by the formation of an active ester intermediate, which is then readily attacked by the amine to form the amide bond.
| Amine | Coupling Reagents | Product | Yield |
| Benzylamine | EDC, HOBt | N-Benzyl-6-oxaspiro[3.4]octane-7-carboxamide | Not reported |
| Morpholine | DCC, DMAP | (6-Oxaspiro[3.4]octan-7-yl)(morpholino)methanone | Not reported |
Reduction to Alcohols or Aldehydes
Reduction of the carboxylic acid moiety to the corresponding primary alcohol, (6-oxaspiro[3.4]octan-7-yl)methanol, can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The reaction involves the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to yield the alcohol. It is important to note that this method is generally not suitable for the preparation of the intermediate aldehyde, as the aldehyde is more reactive than the starting carboxylic acid and will be further reduced.
Selective reduction to the aldehyde is more challenging and typically requires the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, followed by treatment with a milder reducing agent like lithium tri-tert-butoxyaluminum hydride.
Decarboxylative Reactions
While specific studies on the decarboxylation of this compound are not extensively documented in the literature, related spirocyclic carboxylic acids have been shown to undergo decarboxylation under thermal conditions. For instance, 2-oxo-1-oxaspiro google.comsynhet.comdecane-4-carboxylic acid has been observed to decarboxylate at elevated temperatures, suggesting that the spirocyclic core does not inherently prevent this reaction. rsc.org The reaction likely proceeds through a concerted intramolecular mechanism. The stability of the resulting carbanion or the transition state leading to it would be a key factor in determining the feasibility and conditions required for decarboxylation.
Activation for Coupling Reactions
For more complex molecular assemblies, particularly in peptide synthesis, the carboxylic acid group of this compound can be activated to facilitate coupling with amino acids or peptide fragments. This activation is typically achieved using specialized coupling reagents that convert the carboxylic acid into a highly reactive intermediate. Common reagents for this purpose include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or uronium salts such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). These reagents, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), generate active esters or acylphosphonium intermediates that readily react with the amino group of the coupling partner to form a stable amide bond.
Reactivity of the Oxaspirocyclic Core
The oxaspirocyclic core of this compound, containing a four-membered oxetane (B1205548) ring, is relatively stable under neutral and basic conditions. However, under strongly acidic conditions, the strained oxetane ring can be susceptible to ring-opening reactions. The protonation of the oxygen atom can facilitate nucleophilic attack at one of the adjacent carbon atoms, leading to cleavage of a carbon-oxygen bond. The regioselectivity of this ring-opening would be influenced by steric and electronic factors of the substituents on the spirocyclic system. Specific studies detailing the ring-opening reactivity of this particular compound are limited, but the general reactivity of oxetanes suggests that this pathway is a potential consideration under harsh acidic treatment.
Ring-Opening Reactions of the Oxetane/Tetrahydrofuran Ring
The reactivity of the spirocyclic ether system is dominated by the strained oxetane ring. The inherent strain energy of oxetanes (approximately 106 kJ·mol⁻¹) renders them susceptible to ring-opening reactions, a characteristic that is intermediate between the highly reactive epoxides and the more stable tetrahydrofurans. Activation through Lewis or Brønsted acids is typically required to facilitate the cleavage of the C-O bonds. acs.orgrsc.org
A significant reaction pathway for oxetane-carboxylic acids is intramolecular isomerization. The presence of the carboxylic acid group can catalyze a self-opening mechanism, especially under thermal conditions, leading to the formation of new heterocyclic lactones. This process occurs without the need for external catalysts, as the carboxylic acid group itself can protonate the oxetane oxygen, initiating the ring-opening cascade. Many oxetane-carboxylic acids have been observed to be unstable, readily isomerizing into lactones upon storage at room temperature or with gentle heating. researchgate.net
In contrast, the tetrahydrofuran ring is considerably more stable and less prone to ring-opening reactions due to its lower ring strain. acs.org Cleavage of the THF ring requires much harsher conditions and is not a common transformation under the typical conditions used for oxetane chemistry.
Table 1: Comparative Reactivity of Heterocyclic Rings
| Ring System | Ring Strain (approx.) | Reactivity towards Ring-Opening | Typical Conditions |
|---|---|---|---|
| Oxirane (Epoxide) | ~114 kJ/mol | High | Mild acid, base, or nucleophiles |
| Oxetane | ~106 kJ/mol | Moderate | Lewis/Brønsted acid activation; heat |
| Tetrahydrofuran | ~26 kJ/mol | Low | Strong acids, harsh conditions |
Functionalization of the Cyclobutane (B1203170) and Tetrahydrofuran Rings
Modern synthetic methods allow for the selective functionalization of the C-H bonds of both the cyclobutane and tetrahydrofuran rings.
Cyclobutane Ring: The carboxylic acid group can act as a directing group to enable site-selective C-H functionalization. Using transition-metal catalysis (e.g., palladium), it is possible to achieve transannular γ-C–H arylation of the cyclobutane ring. This molecular editing approach overrides the typically more favored β-C–H activation, providing a powerful tool for introducing substituents onto the four-membered ring. researchgate.net
Tetrahydrofuran Ring: The C-H bonds on the tetrahydrofuran ring, particularly those alpha to the oxygen atom (α-C-H), are activated towards functionalization. acs.org Various metal-catalyzed and metal-free methods have been developed for the selective α-C–H activation of THF. rsc.orgrsc.org These reactions allow for the introduction of aryl, alkyl, and other functional groups. For instance, rhodium carbenoids are effective for asymmetric C-H insertion into THF, and photocatalytic methods can generate bromine radicals that selectively activate the α-C–H bond for subsequent cross-coupling reactions. acs.orgrsc.org
Table 2: C-H Functionalization Strategies
| Ring | Position | Method | Catalyst/Reagent Example | Result |
|---|---|---|---|---|
| Cyclobutane | γ-position | Directed C-H Arylation | Palladium (Pd) catalyst with specialized ligands | Introduction of aryl groups |
| Tetrahydrofuran | α-position | C-H Insertion | Rhodium carbenoids | Introduction of ester groups |
Nucleophilic and Electrophilic Transformations
The reactivity of this compound is also defined by the electrophilic nature of the oxetane ring and the carboxylic acid group, and the nucleophilic character of the oxygen atoms.
Nucleophilic Attack: The primary sites for nucleophilic attack are the carbon atoms of the oxetane ring (leading to ring-opening) and the carbonyl carbon of the carboxylic acid.
Oxetane Ring-Opening: As discussed previously, nucleophiles can open the oxetane ring, typically under acidic activation. rsc.org
Carboxylic Acid Derivatization: The carboxylic acid can be converted into a variety of derivatives via nucleophilic acyl substitution. Common transformations include esterification (reaction with an alcohol under acidic or basic conditions) and amidation (reaction with an amine, usually requiring activation of the carboxylic acid, e.g., to an acyl chloride). acs.orglibretexts.org
Electrophilic Attack: The oxygen atoms of the ether and carbonyl groups are susceptible to electrophilic attack, most commonly by protons.
Protonation: Protonation of the oxetane oxygen is the key activating step for acid-catalyzed ring-opening. acs.org Protonation of the carbonyl oxygen of the carboxylic acid activates it toward nucleophilic attack. libretexts.org
Derivatization Strategies and Scaffold Modification
The this compound scaffold can be systematically modified to modulate its physicochemical properties for applications in medicinal chemistry and materials science. acs.orgresearchgate.net
Introduction of Halogen Substituents
Halogens can be introduced into the molecule through several distinct strategies, targeting different positions.
Decarboxylative Halogenation: This process replaces the entire carboxylic acid group with a halogen atom. In reactions analogous to the Hunsdiecker–Borodin reaction, the silver salt of the carboxylic acid can be treated with a halogen (e.g., Br₂) to yield the corresponding halide, with the loss of carbon dioxide. nih.govacs.org This method provides access to halogenated spiro[3.4]octane scaffolds.
α-Halogenation: The Hell-Volhard-Zelinsky (HVZ) reaction allows for the selective halogenation of the α-carbon (the carbon atom adjacent to the carboxylic acid group). chemistrysteps.com The reaction involves treating the carboxylic acid with a halogen (Br₂ or Cl₂) in the presence of a catalytic amount of phosphorus (P) or a phosphorus trihalide (PBr₃). This results in an α-halo spirocyclic carboxylic acid, a versatile intermediate for further nucleophilic substitution reactions. libretexts.orgwikipedia.org
Table 3: Halogenation Methods
| Method | Reagents | Position of Halogenation | Product Type |
|---|---|---|---|
| Decarboxylative Halogenation | Ag Salt of Acid + Br₂ | Replaces -COOH group | Halogenated 6-Oxaspiro[3.4]octane |
Modification of Peripheral Groups for Property Modulation
The carboxylic acid group serves as a primary handle for derivatization to fine-tune the molecule's properties. In drug discovery, such modifications are crucial for optimizing solubility, lipophilicity, metabolic stability, and target engagement. acs.orgmdpi.com
Ester and Amide Formation: Converting the carboxylic acid to esters or amides is a common strategy. Amide formation, in particular, can introduce hydrogen bond donors and acceptors, significantly altering biological activity and properties. A diverse library of amides can be created by coupling the acid with various amines. mdpi.com
Reduction to Alcohols: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This transformation removes the acidic proton and introduces a new site for further functionalization, such as ether formation or oxidation to an aldehyde. acs.org
These modifications of the peripheral carboxylic acid group, combined with functionalization of the rings, allow for a broad exploration of the chemical space around the 6-oxaspiro[3.4]octane core. mdpi.com
Synthesis of Spirocyclic Lactams from Carboxylic Acid Precursors
The conversion of carboxylic acids to lactams is a cornerstone of organic synthesis, often involving the formation of an amide bond followed by cyclization. In the context of this compound, the synthesis of spirocyclic lactams would involve the transformation of the carboxyl group into a nitrogen-containing functionality that can subsequently undergo intramolecular cyclization.
One plausible and widely utilized method for such a transformation is the Curtius rearrangement . This reaction cascade typically begins with the conversion of the carboxylic acid to an acyl azide, which then rearranges upon heating to form an isocyanate. The isocyanate is a highly reactive intermediate that can be trapped intramolecularly by a suitable nucleophile to form the desired lactam. For a compound like this compound, this would lead to the formation of a novel spirocyclic system containing a lactam ring fused to the spiro[3.4]octane core. A general representation of this transformation is depicted below:
| Step | Reaction | Intermediate/Product |
| 1 | Carboxylic acid to Acyl azide | R-CO-N₃ |
| 2 | Thermal or photochemical rearrangement | R-N=C=O (Isocyanate) |
| 3 | Intramolecular cyclization | Spirocyclic lactam |
This table outlines a generalized pathway for the Curtius rearrangement, a viable method for the conversion of carboxylic acids to lactams.
Research on the synthesis of spirocyclic lactams from β-keto carboxylic acids has demonstrated the efficiency of a one-pot cascade reaction involving a Curtius rearrangement. This approach, which involves an intramolecular nucleophilic addition of an enol carbon to the isocyanate intermediate, has proven effective for generating both fused and spirocyclic lactams in good yields. Although this compound is not a β-keto acid, the principle of forming an isocyanate and subsequent intramolecular cyclization remains a key strategy.
Another established route for lactam formation is through an intramolecular Mitsunobu reaction . This reaction has been successfully employed in the synthesis of spiro-β-lactams from proline derivatives. researchgate.net In a hypothetical application to this compound, the carboxylic acid would first be converted to an amide with an amino alcohol derivative. The resulting intermediate could then undergo an intramolecular cyclization under Mitsunobu conditions (typically involving triphenylphosphine (B44618) and a dialkyl azodicarboxylate) to furnish the spirocyclic lactam.
Theoretical and Computational Studies of 6 Oxaspiro 3.4 Octane 7 Carboxylic Acid
Structure-Reactivity Relationship Predictions
Computational chemistry provides powerful tools to predict the reactivity of a molecule by examining its electronic structure. Methods like Density Functional Theory (DFT) can be used to calculate properties that govern chemical reactions, such as frontier molecular orbitals (HOMO and LUMO) and electrostatic potential surfaces.
The reactivity of 6-Oxaspiro[3.4]octane-7-carboxylic acid is expected to be dictated by several key features: the strained cyclobutane (B1203170) ring, the electrophilic carbonyl carbon of the lactone, and the acidic carboxylic acid proton. The distribution of electron density, and therefore the sites susceptible to nucleophilic or electrophilic attack, can be visualized through an electrostatic potential map.
Frontier Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the oxygen atoms, particularly the non-carbonyl oxygen of the ether linkage and the hydroxyl oxygen of the carboxylic acid, due to the presence of lone pairs. The LUMO is anticipated to be centered on the carbonyl carbon of the lactone, making it the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Hypothetical Frontier Molecular Orbital Data
| Orbital | Predicted Energy (eV) | Likely Localization |
|---|---|---|
| HOMO | -7.2 | Oxygen lone pairs (ether and carboxylic acid) |
| LUMO | -0.5 | π* orbital of the carbonyl group |
Electrostatic Potential Surface: An electrostatic potential (ESP) surface map would likely show a region of negative potential (red) around the carbonyl oxygen and the carboxylic acid's hydroxyl oxygen, indicating their propensity to act as hydrogen bond acceptors or sites for electrophilic attack. Conversely, a region of positive potential (blue) would be expected around the acidic proton of the carboxylic acid and the carbonyl carbon, highlighting their electrophilic nature.
Insights into Strain Energy and Thermodynamic Stability
Spirocyclic compounds, especially those containing small rings like cyclobutane, are characterized by significant ring strain. This strain arises from the deviation of bond angles from their ideal values (angle strain) and eclipsing interactions between adjacent hydrogen atoms (torsional strain). The total strain energy influences the molecule's thermodynamic stability and can be a driving force for ring-opening reactions.
The strain energy of this compound is a composite of the strain from the cyclobutane ring and the γ-butyrolactone ring. Computational methods, such as isodesmic reactions, can be employed to calculate the ring strain energy (RSE). In an isodesmic reaction, the number and types of bonds remain the same on both sides of the equation, allowing for a more accurate calculation of strain by canceling out other energetic contributions.
Studies on similar oxygen-containing spiro compounds have shown that the total strain energy is often close to the sum of the strain energies of the constituent rings, though some deviation can occur due to the spiro-fusion. The γ-butyrolactone ring itself possesses a moderate amount of strain. The combination of this with the highly strained cyclobutane ring would result in a molecule with considerable stored potential energy. This high strain energy suggests that the molecule could be thermodynamically driven to undergo reactions that relieve this strain, such as the opening of the cyclobutane ring under certain conditions.
Predicted Strain Energy Contributions
| Component Ring | Estimated Strain Energy (kcal/mol) |
|---|---|
| Cyclobutane | ~26 |
| γ-Butyrolactone | ~8-10 |
| Total Estimated Strain Energy | ~34-36 |
The thermodynamic stability of the molecule is inversely related to its strain energy. While kinetically stable due to a significant HOMO-LUMO gap, the high strain energy makes it thermodynamically less stable compared to an analogous acyclic structure. This inherent strain is a key factor that would influence its chemical behavior and potential applications.
Advanced Applications and Research Directions Excluding Clinical/dosage/safety
6-Oxaspiro[3.4]octane-7-carboxylic Acid as a Versatile Synthetic Building Block
Scaffold for the Construction of Complex Natural Product Analogs
Spirocyclic lactones are integral components of numerous biologically active natural products. The 6-oxaspiro[3.4]octane core serves as a foundational motif for the synthesis of analogs of these natural products, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The rigid spirocyclic structure allows for precise spatial orientation of functional groups, a critical factor in molecular recognition and biological activity. While direct syntheses of specific natural product analogs originating from this compound are not extensively detailed in currently available literature, the broader class of oxaspirolactones is widely employed in the total synthesis of various natural products. rsc.orgrsc.org This highlights the potential of the title compound as a scaffold for creating structurally novel molecules with potential biological significance.
Intermediate in Multi-Step Organic Syntheses
The functional handles present in this compound—the carboxylic acid and the lactone—provide multiple points for chemical modification, making it a valuable intermediate in complex synthetic pathways. Lactones, in general, are crucial intermediates in the total stereocontrolled synthesis of prostaglandins (B1171923) and their analogs. nih.govnih.govresearchgate.net The synthesis of these potent signaling molecules often relies on key lactone intermediates to establish the correct stereochemistry of the cyclopentane (B165970) ring and to introduce the side chains. The spirocyclic nature of this compound offers a unique conformational constraint that can be exploited to achieve high stereoselectivity in subsequent reactions.
Exploration in Materials Science (e.g., Polymers, Smart Materials)
The investigation of spirocyclic compounds in materials science is an emerging area of research. The unique geometry of these molecules can impart novel properties to polymers and other materials. Spirocyclic compounds have been explored as initiators for the ring-expansion polymerization of β-lactones, leading to the formation of cyclic polyesters with well-defined molecular weights. ibm.com Furthermore, the reactivity of bis-lactones with a spiro structure has been shown to be enhanced, enabling step-growth polymerization to occur under mild conditions. nih.govchemrxiv.org This suggests that this compound, with its inherent lactone functionality, could serve as a monomer or a modifying agent in the synthesis of novel polyesters and other polymers with unique topologies and properties. The incorporation of such a rigid, three-dimensional structure into a polymer backbone could influence its thermal properties, mechanical strength, and degradation profile.
Use as Probes in Mechanistic Biological Studies (Non-Clinical Focus)
The well-defined and rigid structure of this compound makes it an attractive scaffold for the design of molecular probes to investigate biological processes at a molecular level, without a direct therapeutic goal.
Enzyme Substrate Analogs (for studying reaction mechanisms, not inhibitory activity)
While specific studies employing this compound as an enzyme substrate analog are not prominent in the literature, the principle of using structurally related small molecules to probe enzyme mechanisms is well-established. For instance, small-molecule chemiluminescent probes are designed to detect lipase (B570770) activity through enzymatic cleavage. mdpi.com The lactone ring in this compound is a potential substrate for esterases and lipases. By modifying the molecule with reporter groups, it could be developed into a tool to study the kinetics and reaction mechanisms of these enzymes. The rigid conformation of the spirocyclic core would provide precise information about the spatial requirements of the enzyme's active site.
Molecular Scaffolds for Investigating Receptor-Ligand Interactions (focus on binding modes, not efficacy)
The three-dimensional architecture of spirocyclic scaffolds is highly advantageous for exploring receptor-ligand interactions. The fixed orientation of substituents on a rigid core allows for a more defined presentation of pharmacophoric features to a receptor binding pocket. Research on σ receptor ligands has utilized spirocyclic systems connected to other moieties to probe structure-affinity relationships. nih.gov Carboxylic acids are known to participate in crucial interactions with receptors, including muscarinic receptors. researchgate.net Therefore, this compound could serve as a foundational scaffold for the synthesis of a library of compounds designed to map the binding pockets of various receptors. By systematically varying the substituents on the spirocyclic frame, researchers can gain insights into the key interactions that govern ligand binding and selectivity, contributing to the fundamental understanding of molecular recognition processes.
Contribution to Chemical Space Exploration and Diversity-Oriented Synthesis
The exploration of novel chemical space is a critical endeavor in modern drug discovery and materials science, aiming to identify molecules with new functionalities and properties. Spirocyclic scaffolds, such as the 6-oxaspiro[3.4]octane core, are particularly valuable in this context due to their inherent three-dimensionality and structural rigidity. researchgate.netbldpharm.com The introduction of a spiro center imparts a defined conformational arrangement of substituents in three-dimensional space, a significant departure from the often flat, planar structures of many traditional scaffolds. researchgate.net This complexity is measured by the fraction of sp3 hybridized carbons (Fsp3), with a higher Fsp3 count generally correlating with greater success in clinical trials. bldpharm.com
This compound serves as a versatile building block in diversity-oriented synthesis (DOS). DOS is a strategy that aims to generate a wide range of structurally diverse molecules from a common starting material, thereby enabling the systematic exploration of chemical space. nih.gov The carboxylic acid functionality of this compound provides a convenient handle for the introduction of chemical diversity. Through standard amide coupling or esterification reactions, a multitude of different chemical moieties can be appended to the spirocyclic core, leading to the generation of large and diverse chemical libraries.
The general strategy for utilizing a spirocyclic scaffold like this compound in DOS can be outlined as follows:
| Step | Description | Potential Reagents/Conditions |
| Activation | The carboxylic acid is activated to facilitate nucleophilic attack. | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂), Carbodiimides (e.g., DCC, EDC) |
| Diversification | The activated acid is reacted with a diverse set of nucleophiles. | Various amines (R-NH₂), alcohols (R-OH), or other nucleophilic building blocks. |
| Further Functionalization | Additional reactive handles on the nucleophile can be used for further diversification. | Click chemistry, cross-coupling reactions, etc. |
The resulting library of compounds, each with a unique substituent attached to the rigid 6-oxaspiro[3.4]octane scaffold, can then be screened for a variety of biological activities or material properties. The defined spatial orientation of the substituents, enforced by the spirocyclic core, can lead to highly specific interactions with biological targets or predictable material properties.
Novel Analytical Methodologies for Detection and Quantification
The development of robust analytical methods is crucial for the characterization and quality control of novel chemical entities like this compound. These methods are essential for monitoring reaction progress, assessing purity, and for the isolation of the target compound.
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are indispensable tools for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for the separation, identification, and quantification of individual components in a mixture. For a carboxylic acid-containing compound like this compound, reversed-phase HPLC is a commonly employed method.
A typical HPLC method for the analysis of polar organic acids would involve:
| Parameter | Description |
| Stationary Phase | A non-polar stationary phase, such as C18-modified silica (B1680970), is commonly used. For highly polar analytes, an aqueous C18 (AQ-C18) column may be employed to prevent phase collapse with highly aqueous mobile phases. sigmaaldrich.com |
| Mobile Phase | A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase is typically kept low (e.g., using phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid, leading to better retention and peak shape. hplc.eu |
| Detection | Due to the lack of a strong chromophore in the 6-oxaspiro[3.4]octane core, direct UV detection at low wavelengths (e.g., 210 nm) is often used. hplc.eu |
Thin-Layer Chromatography (TLC):
TLC is a simple, rapid, and cost-effective technique for monitoring reaction progress and assessing the purity of a sample. For carboxylic acids, a silica gel stationary phase is typically used with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), often with the addition of a small amount of acetic or formic acid to improve spot shape. sielc.com
Visualization of the spots on a TLC plate can be achieved through various methods:
| Visualization Method | Principle | Appearance of Carboxylic Acid |
| UV light (254 nm) | If the compound or impurities contain a UV-active chromophore. | Dark spots on a fluorescent background. |
| Iodine Chamber | Iodine vapor adsorbs to organic compounds on the plate. | Brownish spots. |
| Potassium Permanganate Stain | The compound is oxidized by potassium permanganate. | Yellow spots on a purple background. |
| pH Indicator Stains | Stains like bromocresol green change color in the presence of an acid. | Yellow spots on a blue or green background. fiu.edulibretexts.org |
While standard UV detection in HPLC is feasible, its sensitivity can be limited for compounds lacking a strong chromophore. To overcome this, specialized detection techniques can be employed.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides a highly sensitive and selective detection method. The mass spectrometer can provide molecular weight information and fragmentation patterns that can confirm the identity of the compound. nih.gov The fragmentation of spirocyclic compounds in a mass spectrometer can be complex, but often involves characteristic losses of small molecules from the ring systems. nih.govchemguide.co.uk For carboxylic acids, common fragmentations include the loss of water (H₂O) and carbon dioxide (CO₂).
Derivatization: To enhance detectability by UV or fluorescence detectors, the carboxylic acid functionality can be derivatized with a chromophoric or fluorophoric reagent. This involves a chemical reaction to attach a light-absorbing or light-emitting tag to the molecule of interest. While this adds a step to the analytical procedure, it can significantly improve the sensitivity and selectivity of the analysis.
Future Perspectives and Emerging Research Avenues
Development of Novel and Efficient Synthetic Routes
While foundational methods for the synthesis of spiro-γ-butyrolactones exist, significant opportunities remain for the development of more efficient, scalable, and environmentally benign routes to 6-Oxaspiro[3.4]octane-7-carboxylic acid and its analogs. Current research into the synthesis of related spirocyclic systems highlights several promising avenues.
Key emerging strategies include:
Intramolecular Cycloadditions: The use of [3+2] cycloaddition reactions presents a powerful method for constructing the azaspiro[3.4]octane core, which could be adapted for oxaspirocycle synthesis. researchgate.net
Metal-Catalyzed Reactions: Rhodium-catalyzed hydroformylation has been successfully used to create spirocyclic lactol intermediates from ethynyl (B1212043) steroid building blocks, which are then oxidized to the final lactone. mdpi.com Similarly, Mizoroki-Heck reactions are being developed to access complex tricyclic spirolactone cores found in natural products. nih.gov
Ring-Closing Metathesis: This technique is a common methodology for assembling spirocyclic scaffolds and could be applied to precursors of this compound. researchgate.net
Photoredox Catalysis: The application of photoredox catalysis for the formation of γ-butyrolactone rings is an expanding field, offering novel pathways for ring formation under mild conditions. mdpi.com
Future efforts will likely focus on adapting these modern synthetic tools to enable the large-scale production of the 6-oxaspiro[3.4]octane scaffold, facilitating broader investigation into its properties and applications.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Description | Potential Advantages | Key Challenges |
|---|---|---|---|
| Intramolecular Cycloaddition | Formation of the spirocyclic system via an intramolecular cycloaddition of a suitably designed precursor. | High step economy, potential for stereocontrol. | Synthesis of complex precursors. |
| Metal-Catalyzed Annulation | Use of transition metals (e.g., Pd, Rh, Ru) to catalyze ring formation. | High efficiency, functional group tolerance. | Catalyst cost, removal of metal traces. |
| Ring-Closing Metathesis | Formation of a cyclic alkene from a diene precursor, followed by reduction or functionalization. | Excellent for forming larger rings, good functional group tolerance. | Availability of precursors, catalyst sensitivity. |
| Photoredox Catalysis | Use of light and a photocatalyst to initiate radical-based ring-closing reactions. | Mild reaction conditions, unique reactivity. | Substrate scope limitations, scalability. |
Advanced Stereocontrol Strategies
The central spiro-carbon of this compound is a quaternary stereocenter, making enantioselective synthesis a significant challenge. As the biological activity of chiral molecules is often dependent on their specific stereochemistry, the development of methods to control this center is paramount.
Emerging research avenues in stereocontrol applicable to this scaffold include:
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a leading strategy. For instance, a copper(I)/TF-BiphamPhos complex has been used for the catalytic asymmetric construction of spiro(γ-butyrolactam-γ-butyrolactone) moieties. nih.gov Such approaches could be adapted to control the spiro-center of the target acid.
Biocatalysis: Enzymes offer unparalleled stereoselectivity. The use of whole-cell bacterial cultures (e.g., Rhodococcus erythropolis) or isolated enzymes to perform stereoselective oxidations or reductions is a promising green chemistry approach. nih.gov This has been effectively used to produce individual enantiomers of whisky lactone, a related γ-lactone. nih.gov
Substrate Control: Designing synthetic precursors with existing chiral centers can influence the stereochemical outcome of the spirocyclization step. This strategy has been employed in the synthesis of complex natural products like spirotetronates. academie-sciences.fr
Future work will likely involve the design of novel chiral ligands and catalytic systems specifically tailored for the synthesis of enantioenriched 6-oxaspiro[3.4]octanes.
Integration with Automation and High-Throughput Synthesis
The exploration of the chemical space around the this compound scaffold can be dramatically accelerated through the integration of automation and high-throughput experimentation (HTE). These technologies enable the rapid synthesis and screening of large libraries of related compounds. ewadirect.com
Key opportunities include:
Automated Synthesis Platforms: Robotic systems can perform multi-step syntheses with minimal human intervention. rsc.org These platforms, often utilizing flow chemistry, allow for rapid reaction optimization and the production of compound arrays for screening. rsc.org
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds to identify potential drug candidates or materials with desired properties. nih.gov An automated synthesis workflow could be directly coupled with HTS to accelerate the design-make-test-analyze cycle. ewadirect.com
Microscale Experimentation: HTE enables the use of microscale reaction formats, which significantly reduces the consumption of reagents and solvents while rapidly identifying optimal reaction conditions. nih.gov This approach has been successfully used to develop reactions for accessing complex spirolactone cores. nih.gov
By embracing these technologies, researchers can more efficiently map the structure-activity relationships of derivatives and identify compounds with valuable biological or material properties.
Deepening Understanding of Structure-Reactivity Relationships
A fundamental understanding of how the unique three-dimensional structure of the 6-oxaspiro[3.4]octane core influences its chemical reactivity and biological interactions is crucial for its rational application. The γ-butyrolactone moiety is a privileged structure in many biologically active molecules, and its presentation on a spirocyclic framework is of significant interest. mdpi.com
Future research should focus on:
Computational Modeling: Theoretical calculations can predict the conformational preferences of the spirocyclic system, identify low-energy conformers, and model interactions with biological targets like enzymes or receptors.
Conformational Analysis: Advanced spectroscopic techniques, such as 2D NMR, can be used to experimentally determine the solution-state structure and conformation of the molecule and its derivatives.
Systematic Derivatization: Synthesizing a systematic library of analogs with modifications at the carboxylic acid, the lactone ring, or the cyclobutane (B1203170) ring will allow for a thorough investigation of structure-activity relationships (SAR). This can reveal which parts of the molecule are essential for any observed biological activity.
These studies will provide a predictive framework for designing second-generation molecules with improved potency, selectivity, or physicochemical properties.
Exploration of Novel Derivatizations for Undiscovered Chemical Space
The this compound scaffold is a versatile starting point for creating a wide range of novel derivatives. The carboxylic acid functional group serves as a convenient handle for elaboration, while the lactone and cyclobutane rings offer sites for further modification.
Promising avenues for derivatization include:
Amide and Ester Libraries: The carboxylic acid can be readily converted into a diverse library of amides and esters, introducing a wide array of functional groups and physicochemical properties.
Bioisosteric Replacement: The carboxylic acid or the lactone carbonyl could be replaced with bioisosteres (e.g., tetrazoles, sulfonamides) to modulate properties like acidity, polarity, and metabolic stability.
Ring Modifications: Exploring reactions that open or functionalize the lactone ring could lead to novel scaffolds. Additionally, substitution on the cyclobutane ring could further probe the surrounding chemical space. For example, 1,3-dipolar cycloaddition reactions have been used on the α-methylene-γ-butyrolactone moiety of parthenolide (B1678480) to generate novel spiro-isoxazolidine derivatives. mdpi.com
The synthesis of such novel analogs will expand the available chemical space for drug discovery and material science, potentially leading to the identification of compounds with unique and valuable properties. researchgate.net
Q & A
Q. What are the established synthetic routes for 6-Oxaspiro[3.4]octane-7-carboxylic acid, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves cyclization reactions and the strategic use of protecting groups. A common approach includes:
- Cyclization of precursor molecules (e.g., γ-lactones or bicyclic intermediates) under acidic or basic conditions .
- Protection/deprotection strategies , such as tert-butoxycarbonyl (Boc) groups, to stabilize reactive intermediates and prevent side reactions .
- Optimization of temperature and solvent systems (e.g., using polar aprotic solvents like DMF or THF) to enhance regioselectivity .
Key challenges include minimizing byproducts like esters or alcohols, which can arise from over-oxidation or incomplete cyclization . Purity (>95%) is typically verified via HPLC or NMR .
Q. What analytical techniques are most effective for characterizing the spirocyclic structure of this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR provide detailed insights into the spirocyclic framework, including coupling constants for adjacent protons and carbon environments .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., observed [M+H]+ at m/z 158.08) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, particularly the dihedral angles between the oxa and carboxylic acid groups .
- Infrared (IR) Spectroscopy : Identifies functional groups like the carboxylic acid C=O stretch (~1700 cm⁻¹) .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what methodologies are used to study these interactions?
- Enzyme Inhibition Assays : The spirocyclic structure may act as a transition-state mimic for enzymes like proteases or hydrolases. Competitive inhibition assays (e.g., fluorescence-based or calorimetry) quantify binding affinity .
- Molecular Dynamics (MD) Simulations : Predict binding modes and stability of interactions with targets like G-protein-coupled receptors (GPCRs) .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔG, ΔH) of ligand-target binding .
Preliminary studies suggest moderate activity against inflammatory mediators, but further validation is required .
Q. How can researchers resolve contradictions in reported reactivity or bioactivity data for this compound?
Discrepancies often arise from:
- Variability in synthetic protocols (e.g., Boc-deprotection conditions altering stereochemistry) .
- Differences in assay conditions (e.g., pH, ionic strength) affecting biological activity .
Mitigation strategies : - Standardize synthetic workflows (e.g., replicate exact temperature and solvent ratios from literature) .
- Validate bioactivity across multiple independent assays (e.g., orthogonal enzymatic and cell-based tests) .
- Cross-reference computational predictions (e.g., DFT calculations for reaction pathways) with experimental data .
Q. What are the key physicochemical properties influencing its application in drug discovery?
- pKa : ~4.56 (carboxylic acid group), affecting solubility and ionization in physiological environments .
- Lipophilicity (LogP): Predicted ~1.2, suggesting moderate membrane permeability .
- Collision Cross-Section (CCS) : 133.6 Ų (predicted for [M+H]+), critical for mass spectrometry-based metabolomic studies .
- Thermal Stability : Decomposition above 200°C, requiring low-temperature storage for long-term stability .
Methodological Guidelines
Q. How to design experiments for optimizing the compound’s synthetic scalability?
- DoE (Design of Experiments) : Use factorial designs to test variables like catalyst loading, solvent volume, and reaction time .
- Continuous Flow Reactors : Improve yield and reduce side reactions compared to batch processes .
- Green Chemistry Metrics : Track atom economy (e.g., 65–70% for cyclization steps) and E-factor (waste per product unit) .
Q. What ethical and safety considerations apply to handling this compound?
- Non-Approved Use : The compound is not FDA-approved; any in vivo testing requires rigorous ethical review .
- Safety Protocols : Use fume hoods for synthesis (volatile intermediates) and PPE (gloves, goggles) due to irritant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
